Diltiazem N-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

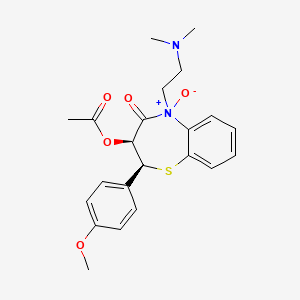

Diltiazem N-oxide is a metabolite of diltiazem, a well-known calcium channel blocker used primarily for the treatment of hypertension and angina. The compound is characterized by the presence of an N-oxide functional group, which is formed through the oxidation of the nitrogen atom in the diltiazem molecule. This modification can significantly alter the pharmacological properties of the parent compound, making this compound an interesting subject for scientific research.

Mechanism of Action

Target of Action

Diltiazem N-oxide, also known as [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-5-oxido-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-ium-3-yl] acetate, primarily targets calcium channels in cardiac and vascular smooth muscle . These channels play a crucial role in the regulation of muscle contraction and relaxation, and thus, the overall cardiovascular function.

Mode of Action

This compound works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of these muscles, leading to vasodilation and a reduction in heart rate .

Biochemical Pathways

The compound is metabolized through various biochemical pathways. It undergoes N-dealkylation and N-oxidation . N-dealkylation of N,N-dialkylamino moieties can result in the retention, attenuation, or loss of pharmacologic activities of metabolites compared to their parent drugs . Only tertiary alkylamino moieties are subject to metabolic N-oxidation by Flavin-containing monooxygenase (FMO) to give N-oxide products .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is metabolized into several metabolites, including N-monodesmethyl DTZ (MA), deacetyl DTZ (M1), deacetyl N-monodesmethyl DTZ (M2), deacetyl O-desmethyl DTZ (M4), deacetyl DTZ N-oxide (M1NO), and deacetyl N,O-didesmethyl DTZ (M6) . The terminal half-lives (t1/2) of M1 and M2 are considerably longer than those of DTZ and MA . Less than 5% of the dose is excreted as unchanged DTZ in the urine over a 24-hour period .

Result of Action

The action of this compound results in potent vasodilation, making it clinically useful as an antihypertensive, anti-arrhythmic, and anti-anginal agent . It is used for the management of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, and atrial flutter .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diltiazem N-oxide typically involves the oxidation of diltiazem. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom without affecting other functional groups in the molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This could include the use of advanced oxidation processes and continuous flow reactors to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Diltiazem N-oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as zinc and acetic acid.

Substitution: The N-oxide group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Zinc, acetic acid.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: More oxidized derivatives of this compound.

Reduction: Diltiazem.

Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Diltiazem N-oxide has several applications in scientific research:

Chemistry: Used as a model compound to study the effects of N-oxide functional groups on the chemical and physical properties of molecules.

Biology: Investigated for its potential biological activities, including its effects on calcium channels and other cellular targets.

Medicine: Explored for its potential therapeutic applications, particularly in cardiovascular diseases.

Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Diltiazem: The parent compound, a calcium channel blocker with well-established therapeutic uses.

N-monodesmethyl diltiazem: A metabolite of diltiazem with similar but distinct pharmacological properties.

Deacetyl diltiazem: Another metabolite with unique characteristics.

Uniqueness: Diltiazem N-oxide is unique due to the presence of the N-oxide functional group, which can significantly alter its pharmacokinetics and pharmacodynamics compared to the parent compound and other metabolites. This makes it a valuable compound for studying the effects of N-oxide groups in drug molecules and for developing new therapeutic agents.

Biological Activity

Diltiazem N-oxide is a metabolite of the calcium channel blocker diltiazem, which is primarily known for its role in treating hypertension and angina. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article explores the metabolic pathways, mechanisms of action, and clinical implications associated with this compound.

Metabolism and Formation

Diltiazem undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 enzymes (CYP3A4 and CYP2D6), resulting in several active metabolites including this compound. The metabolic pathway can be summarized as follows:

- N-demethylation : Diltiazem is metabolized to N-monodesmethyl diltiazem.

- Deacetylation : This metabolite can further be converted to deacetyl diltiazem.

- N-oxidation : Deacetyl diltiazem can undergo N-oxidation to form this compound.

This process is significant as the pharmacological properties of the metabolites can differ from those of the parent compound, influencing their efficacy and safety profiles .

This compound retains some pharmacological activity similar to its parent compound, primarily through its action on calcium channels. It functions as a calcium channel blocker, inhibiting calcium influx into cardiac and smooth muscle cells, leading to:

- Vasodilation : Relaxation of vascular smooth muscle results in decreased blood pressure.

- Reduced myocardial oxygen demand : This effect is particularly beneficial in conditions like angina.

The relative potency of this compound compared to diltiazem has been a subject of investigation, with findings suggesting that while it has reduced activity, it still contributes to the overall therapeutic effects when diltiazem is administered .

Table 1: Comparison of Biological Activities of Diltiazem and this compound

| Parameter | Diltiazem | This compound |

|---|---|---|

| Calcium Channel Blockade | High | Moderate |

| Vasodilatory Effect | Strong | Moderate |

| Impact on Heart Rate | Decreases | Mild Decrease |

| Bioavailability | Low | Low |

| Half-Life | 3-5 hours | Variable |

Case Studies

- Coronary Vasospasm Management : A study evaluated the efficacy of diltiazem versus diltiazem combined with nitrates in patients with coronary artery spasm. Results indicated that while both regimens provided relief, there was no significant difference in long-term cardiovascular outcomes between the two treatments .

- Insulin Secretion Studies : Research conducted on rat islets showed that diltiazem influences glucose-induced insulin secretion. The presence of its metabolites, including this compound, was noted to modulate this effect, suggesting potential implications for metabolic regulation .

- Microvascular Dysfunction : In a trial focused on patients with angina and non-obstructive coronary artery disease (ANOCA), diltiazem demonstrated improvements in microvascular function. The role of its metabolites in enhancing coronary flow reserve was highlighted, indicating that this compound may contribute to these beneficial effects .

Properties

IUPAC Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-5-oxido-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-ium-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-15(25)29-20-21(16-9-11-17(28-4)12-10-16)30-19-8-6-5-7-18(19)24(27,22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+,24?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYITXJQDGPHNJ-JBAPTLGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2[N+](C1=O)(CCN(C)C)[O-])C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2[N+](C1=O)(CCN(C)C)[O-])C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is known about the calcium antagonistic activity of diltiazem N-oxide?

A1: The provided research states that the calcium antagonistic activities of diltiazem and its metabolites were studied, except for this compound [, ]. Therefore, the exact potency and activity of this compound on calcium channels are not described in these studies.

Q2: How does the presence of this compound in plasma compare to other diltiazem metabolites?

A2: The research by Chen et al. [] found that this compound (M1-NO) was present in the plasma of two volunteers after a single 90mg oral dose of diltiazem. While its presence was confirmed, the study highlights that other metabolites like deacetyl diltiazem (M1), deacetyl N-monodemethyl diltiazem (M2), and N-monodemethyl diltiazem (MA) were present at comparable or higher concentrations than M1-NO. This suggests that while this compound is present in plasma, its relative abundance compared to other metabolites might be lower.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.